molecular formula C9H11F4NSi B13513435 2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine

2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine

Cat. No.: B13513435
M. Wt: 237.27 g/mol
InChI Key: CIRRJGOCHZQXPA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique structural features, which include a trifluoromethyl group, a fluoro substituent, and a trimethylsilyl group. These functional groups impart distinct chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Fluorination: Introduction of the fluoro group can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst.

    Trimethylsilylation: The trimethylsilyl group is added using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, while the trimethylsilyl group can influence its solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(trifluoromethyl)pyridine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    3-(Trimethylsilyl)pyridine: Lacks the fluoro and trifluoromethyl groups, affecting its overall chemical behavior.

    2-Fluoro-3-(trimethylsilyl)pyridine: Lacks the trifluoromethyl group, leading to variations in its applications and reactivity.

Uniqueness

2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine is unique due to the combination of its functional groups, which impart distinct chemical properties. This makes it a versatile compound in various fields, offering advantages such as enhanced reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C9H11F4NSi

Molecular Weight

237.27 g/mol

IUPAC Name

[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane

InChI

InChI=1S/C9H11F4NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3

InChI Key

CIRRJGOCHZQXPA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)F

Origin of Product

United States

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